(1R,5S,6R)-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride, endo
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Overview
Description
(1R,5S,6R)-N,N-Dimethyl-3-azabicyclo[310]hexane-6-carboxamide hydrochloride, endo, is a complex organic compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including intramolecular cyclopropanation of alpha-diazoacetates catalyzed by ruthenium (II) complexes. Another method involves the Gabriel synthesis, which is a multi-step process starting from 3-methyl-2-butenol. The synthesis typically involves seven distinct steps, resulting in a total yield of approximately 28%.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a ligand in biological studies, interacting with various biomolecules.
Medicine: Potential use in drug development, particularly in antiviral medications.
Industry: Applications in material science and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins.
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features.
3-Azabicyclo[3.1.0]hexane-2-carboxylic acid: A related compound with a carboxylic acid functional group.
Uniqueness: (1R,5S,6R)-N,N-Dimethyl-3-azabicyclo[3.1.0]hexane-6-carboxamide hydrochloride, endo, is unique due to its specific stereochemistry and the presence of the N,N-dimethyl group, which can influence its reactivity and biological activity.
Properties
CAS No. |
1841350-35-3 |
---|---|
Molecular Formula |
C8H15ClN2O |
Molecular Weight |
190.7 |
Purity |
95 |
Origin of Product |
United States |
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